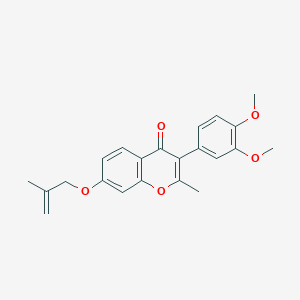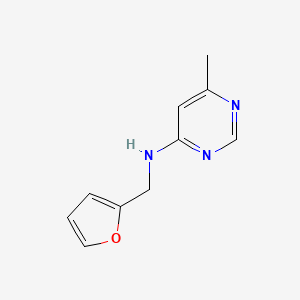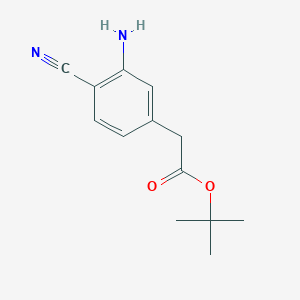![molecular formula C27H32N6O3S B2976444 N-(sec-butyl)-1-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-21-8](/img/no-structure.png)
N-(sec-butyl)-1-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-1-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C27H32N6O3S and its molecular weight is 520.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity Prediction
- A study aimed to model the virtual library of compounds like N-(sec-butyl)-1-((2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide. Using software, researchers predicted potential antineurotic activity, suggesting these compounds as candidates for treating male reproductive and erectile dysfunction. Toxicity predictions classified them as slightly toxic or practically nontoxic substances (Danylchenko, Drushlyak, & Kovalenko, 2016).
Chemical Synthesis and Characterization
- Research on similar compounds focused on synthesis methods and characterizing their chemical structure. One study detailed the synthesis of related triazoloquinazolinone derivatives, exploring their reactivity with various electrophiles and confirming their structures through spectroscopic techniques (Fathalla, Čajan, & Pazdera, 2000).
Antimicrobial Properties
- Compounds with structural similarities have been evaluated for their antimicrobial activities. For instance, a study synthesized novel triazoloquinazoline derivatives and tested them against primary pathogens, finding moderate to good activities. This highlights the potential of such compounds in antimicrobial applications (Pokhodylo, Manko, Finiuk, Klyuchivska, Matiychuk, Obushak, & Stoika, 2021).
Potential in Treating Erectile Dysfunction
- The predicted antineurotic activity of compounds similar to this compound, especially in the context of male reproductive health, indicates a promising avenue for further research in treating conditions like erectile dysfunction (Danylchenko, Drushlyak, & Kovalenko, 2016).
Eigenschaften
CAS-Nummer |
1111237-21-8 |
|---|---|
Molekularformel |
C27H32N6O3S |
Molekulargewicht |
520.65 |
IUPAC-Name |
N-butan-2-yl-1-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C27H32N6O3S/c1-6-12-32-25(36)21-11-9-19(24(35)28-18(5)7-2)14-22(21)33-26(32)30-31-27(33)37-15-23(34)29-20-10-8-16(3)17(4)13-20/h8-11,13-14,18H,6-7,12,15H2,1-5H3,(H,28,35)(H,29,34) |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)CC)N3C1=NN=C3SCC(=O)NC4=CC(=C(C=C4)C)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2976364.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenyl)urea](/img/structure/B2976367.png)


![N-[[3-Fluoro-5-(trifluoromethyl)phenyl]methyl]-N-methylbut-2-ynamide](/img/structure/B2976372.png)
![4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine hydrochloride](/img/structure/B2976374.png)
![N-{6-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-1H-imidazol-1-yl]pyridin-3-yl}-2-methylpropanamide](/img/structure/B2976377.png)

![3,4-diethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2976379.png)
![N-(2,4-dichlorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2976382.png)

![3-((Pyridin-2-ylmethyl)thio)-6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2976384.png)